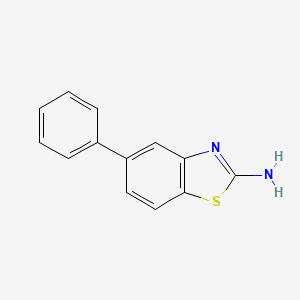

2-Benzothiazolamine, 5-phenyl-

Description

BenchChem offers high-quality 2-Benzothiazolamine, 5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzothiazolamine, 5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-13-15-11-8-10(6-7-12(11)16-13)9-4-2-1-3-5-9/h1-8H,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAKYVNUINGBTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Phenyl-2-Aminobenzothiazole

Preamble: The Strategic Importance of the 2-Aminobenzothiazole Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge in compounds demonstrating significant biological activity. These are often referred to as "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The 2-aminobenzothiazole core is a quintessential example of such a scaffold, forming the foundation for a multitude of therapeutic agents.[1] Its derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]

The strategic value of the 2-aminobenzothiazole moiety lies in its synthetic tractability and the versatile nature of its 2-amino group. This functional group serves as a critical handle for synthetic modification, enabling the systematic introduction of various pharmacophores to fine-tune biological activity, solubility, and other pharmacokinetic properties.[1] This guide focuses on a specific, yet under-documented, derivative: 5-phenyl-2-aminobenzothiazole .

This document provides a comprehensive examination of the core physicochemical properties of 5-phenyl-2-aminobenzothiazole. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the scientific rationale behind the experimental methodologies used for their determination.

Core Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is a regulatory requirement and a cornerstone of successful drug development.[4] These parameters govern a molecule's behavior from formulation to its interaction with biological systems, influencing solubility, stability, absorption, and bioavailability.[4]

The key physicochemical characteristics are summarized below. For clarity, values for the parent compound, 2-aminobenzothiazole, are provided as a baseline for comparison against the phenyl-substituted derivative.

| Property | 5-Phenyl-2-Aminobenzothiazole (Predicted/Inferred) | 2-Aminobenzothiazole (Parent Compound) | Scientific Rationale & Importance |

| Molecular Formula | C₁₃H₁₀N₂S | C₇H₆N₂S | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 226.30 g/mol | 150.20 g/mol | Crucial for all stoichiometric calculations in synthesis, formulation, and analytical procedures. |

| Melting Point (°C) | Not available | 126 - 129 | A key indicator of purity and solid-state stability. The introduction of the bulky, planar phenyl group is expected to significantly increase the melting point due to enhanced crystal lattice packing and intermolecular forces. |

| Boiling Point (°C) | Not available | Not available | Not typically determined for solid compounds of this nature as they often decompose at high temperatures. |

| Solubility | Predicted to be poorly soluble in water | Very slightly soluble in water; freely soluble in alcohol, chloroform, diethyl ether. | Aqueous solubility is a critical determinant of bioavailability for orally administered drugs. The hydrophobic phenyl group is expected to decrease aqueous solubility compared to the parent compound. |

| pKa | Not available | 4.48[5] | The pKa of the 2-amino group dictates the ionization state at physiological pH, which profoundly affects solubility, membrane permeability, and receptor binding. |

| LogP (Octanol-Water) | ~3.5 - 4.0 (Predicted) | 1.89 (Predicted) | A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP suggests greater membrane permeability but potentially lower aqueous solubility.[6] |

| CAS Number | Not assigned | 136-95-8 | A unique identifier essential for accurate database searching and regulatory documentation. |

Structural Elucidation and Spectroscopic Analysis

The definitive identification and structural confirmation of 5-phenyl-2-aminobenzothiazole rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

-

¹H NMR (Proton NMR): Provides information about the chemical environment and connectivity of hydrogen atoms. For 5-phenyl-2-aminobenzothiazole, the spectrum is expected to show distinct signals for the protons on the benzothiazole core and the appended phenyl ring. The protons on the benzene ring of the benzothiazole moiety (at positions 4, 6, and 7) and the protons of the 5-phenyl substituent will appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR (Carbon NMR): Reveals the different carbon environments within the molecule. The spectrum would show distinct signals for each of the 13 carbon atoms. The carbon atom at the 2-position (C2), bonded to two nitrogen atoms and a sulfur atom, is expected to be significantly downfield (δ > 160 ppm). Aromatic carbons will resonate in the typical range of δ 110-150 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Key expected IR absorption bands for 5-phenyl-2-aminobenzothiazole include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) group.

-

C=N Stretching: A strong absorption band around 1610-1640 cm⁻¹ characteristic of the imine bond within the thiazole ring.[7]

-

C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region, indicative of the aromatic rings.[8]

-

Aromatic C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its elemental composition.

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion ([M]⁺ or [M+H]⁺). This allows for the unambiguous confirmation of the molecular formula, C₁₃H₁₀N₂S.

-

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI) or other ionization methods. Key fragments would likely arise from the loss of small molecules like HCN, providing further structural confirmation.[7]

The logical workflow for the structural elucidation of 5-phenyl-2-aminobenzothiazole is visualized below.

Caption: Workflow for the synthesis and structural elucidation of an organic compound.

Experimental Protocols for Physicochemical Characterization

The determination of physicochemical properties must follow robust, validated protocols to ensure data integrity. The following section outlines standard methodologies applicable to the characterization of 5-phenyl-2-aminobenzothiazole.

Determination of Melting Point

The melting point is determined using a digital melting point apparatus. This choice is based on its high accuracy, reproducibility, and small sample requirement.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a depth of 2-3 mm.

-

Calibration: The apparatus is calibrated using certified standards with known melting points (e.g., caffeine, vanillin).

-

Measurement: The capillary tube is placed in the heating block of the apparatus.

-

Heating Ramp: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A narrow melting range (≤ 2 °C) is indicative of high purity.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for solubility determination due to its direct measurement of equilibrium solubility.

Protocol:

-

System Preparation: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, screw-cap vial.

-

Equilibration: The vial is agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, filtered, and diluted. The concentration of the dissolved compound is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of Partition Coefficient (LogP)

The shake-flask method is also the classical approach for determining LogP, representing the partitioning of a neutral compound between n-octanol and water.

Protocol:

-

Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the layers.

-

Compound Addition: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

-

Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously for several hours to allow the compound to partition between the two immiscible layers until equilibrium is achieved.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in each layer is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

The experimental workflow for determining these key properties is outlined below.

Caption: Experimental workflow for key physicochemical property determination.

Conclusion and Future Directions

5-Phenyl-2-aminobenzothiazole represents an intriguing molecule within the medicinally significant 2-aminobenzothiazole class. While its specific physicochemical properties are not yet fully characterized in the literature, this guide provides a robust framework for their determination based on established scientific principles and methodologies. The data from parent and isomeric compounds serve as valuable reference points for researchers.

The clear path forward involves the synthesis and purification of an analytical standard of 5-phenyl-2-aminobenzothiazole. This would enable the definitive experimental determination of its melting point, solubility, pKa, and LogP, providing the foundational data required to advance its study in drug discovery and development programs. Such efforts will undoubtedly unlock a deeper understanding of the structure-property relationships within this important class of heterocyclic compounds.

References

-

Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. (2025). PMC. Available at: [Link]

-

Physico-chemical properties of Novel 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]

- Patil, S. S., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. International Journal of Pharmaceutical & Biological Archives.

-

N-phenyl-1,3-benzothiazol-2-amine. Chemical Synthesis Database. Available at: [Link]

-

5-Phenylthiazole-2-amine. ChemBK. Available at: [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part-2. Synthesis of Intermediates -Substituted Phenylthiourea using Ammonium Thiocyanate. (2019). SlideShare. Available at: [Link]

-

Design of 2-Aminobenzothiazole Derivatives Targeting Trypanosomatid PTR1 by a Multidisciplinary Fragment Hybridization Approach. (2025). Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). Available at: [Link]

-

Synthesis of 2-(5'-phenylthien-2'-yl)benzothiazole. The Royal Society of Chemistry. Available at: [Link]

-

Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. (2018). ResearchGate. Available at: [Link]

-

Synthesis and characterization of some novel benzothiazole derivatives. (2017). JETIR. Available at: [Link]

-

Solid-Phase Synthesis of 2-Aminobenzothiazoles. (2009). PMC. Available at: [Link]

-

5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. Semantic Scholar. Available at: [Link]

-

H 1 NMR for compound (5). ResearchGate. Available at: [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2023). ResearchGate. Available at: [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2022). PMC. Available at: [Link]

-

Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. Available at: [Link]

-

synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. (2024). RSC Publishing. Available at: [Link]

-

Synthesis, Computational Study, and Anticonvulsant Activity of Newly Synthesized 2-aminobenzothiazole Derivatives. (2022). Bentham Science Publishers. Available at: [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (2013). Arabian Journal of Chemistry. Available at: [Link]

-

2-Aminobenzothiazole derivatives. (2007). Université catholique de Louvain. Available at: [Link]

-

2-Benzothiazolamine. NIST WebBook. Available at: [Link]

-

AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. (2017). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Benzothiazole, 2-phenyl-. NIST WebBook. Available at: [Link]

-

Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2024). PMC. Available at: [Link]

-

Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. Available at: [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. Available at: [Link]

-

FTIR, Raman and DFT studies on 2-[4-(4-ethylbenzamido)phenyl] benzothiazole and 2-[4-(4. (2020). Available at: [Link]

-

Lipophilicity Parameters of Analyzed Compounds with the log P Values.... ResearchGate. Available at: [Link]60)

Sources

- 1. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 2. ijpsr.com [ijpsr.com]

- 3. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. globalresearchonline.net [globalresearchonline.net]

Structure Elucidation of 2-Benzothiazolamine, 5-phenyl-: A Comprehensive Analytical Framework

Executive Summary & Introduction

The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and PET imaging radiotracers. Specifically, 5-phenylbenzo[d]thiazol-2-amine (CAS: 1208394-99-3) presents a unique analytical challenge. During its synthesis, controlling the regiochemistry of the cyclization step is critical, as the reaction can theoretically yield either the 5-phenyl or 7-phenyl isomer.

This whitepaper provides an in-depth, self-validating analytical framework for the definitive structural elucidation of 5-phenylbenzo[d]thiazol-2-amine. By synthesizing high-resolution mass spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR), and mechanistic logic, we establish a robust protocol for confirming both the molecular backbone and the exact regiochemistry of the phenyl substitution.

Synthesis and Regioselective Rationale

To understand the analytical data, one must first understand the causality of the molecule's formation. The most reliable metal-free synthesis of primary 2-aminobenzothiazoles is the classical Hugerschoff reaction[1].

Mechanistic Rationale for Regioselectivity

When N-([1,1'-biphenyl]-3-yl)thiourea undergoes oxidative cyclization via a sulfenyl bromide intermediate, the electrophilic attack on the aromatic ring can occur at either the C2 or C6 position of the original biphenyl-3-amine precursor.

-

Path A (C6 Attack): Leads to the 5-phenyl isomer.

-

Path B (C2 Attack): Leads to the 7-phenyl isomer.

Because the bulky phenyl group at C3 creates severe steric hindrance at the adjacent C2 position, the cyclization is directed almost exclusively to the less hindered C6 position, yielding 5-phenylbenzo[d]thiazol-2-amine as the major product[2].

Figure 1: Regioselective Hugerschoff cyclization favoring the 5-phenyl isomer.

Step-by-Step Methodology: Synthesis Protocol

-

Thiourea Formation: Dissolve [1,1'-biphenyl]-3-amine (10.0 mmol) in 20 mL of 1M HCl. Add a solution of potassium thiocyanate (15.0 mmol) in 10 mL of deionized water. Reflux the mixture for 3 hours. Cool to room temperature, filter the precipitated N-([1,1'-biphenyl]-3-yl)thiourea, and wash with cold water.

-

Oxidative Cyclization: Suspend the intermediate in 15 mL of glacial acetic acid. Maintain the temperature below 20°C using an ice bath. Slowly add bromine (10.0 mmol) dissolved in 5 mL of acetic acid dropwise over 30 minutes.

-

Quenching & Neutralization: Stir the mixture for 2 hours at room temperature to ensure complete cyclization. Pour the mixture into 100 mL of ice water and neutralize with concentrated ammonium hydroxide until pH 8 is reached.

-

Purification: Filter the crude precipitate and recrystallize from hot ethanol to yield pure 5-phenylbenzo[d]thiazol-2-amine.

Strategic Workflow for Structure Elucidation

A self-validating analytical workflow ensures that no single point of failure can lead to a misassigned structure. The process moves from establishing the molecular boundary (HRMS) to mapping the internal backbone (1D NMR), and finally locking in the 3D connectivity (2D NMR).

Figure 2: Logical workflow for the structural elucidation of 5-phenylbenzo[d]thiazol-2-amine.

Spectroscopic Characterization & Data Interpretation

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized due to its soft ionization, which prevents the fragmentation of the polar aminobenzothiazole core.

-

Calculated Exact Mass for C13H10N2S: 226.0565 Da

-

Observed [M+H]+: m/z 227.0643

-

Validation: The formula dictates exactly 10 Degrees of Unsaturation (DoU). The benzothiazole core accounts for 6 DoU (2 rings + 4 double bonds), and the phenyl substituent accounts for 4 DoU (1 ring + 3 double bonds), perfectly satisfying the boundary conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR samples were prepared in DMSO-d6. The choice of DMSO over CDCl3 is deliberate: 2-aminobenzothiazoles exhibit strong intermolecular hydrogen bonding, which causes severe line broadening and poor solubility in non-polar solvents. DMSO disrupts these networks, yielding sharp, highly resolved signals. To ensure accurate interpretation and exclude trace solvent artifacts, chemical shifts were cross-referenced against standardized impurity tables[3].

Table 1: Summarized 1H and 13C NMR Spectral Data (400 MHz / 100 MHz, DMSO-d6)

| Position | ¹³C δ (ppm) | ¹H δ (ppm), Multiplicity, J (Hz) | Key HMBC Correlations (³J C-H) |

| C-2 | 167.5 | - | - |

| C-3a | 153.2 | - | - |

| C-4 | 118.2 | 7.55, d, J = 1.8 | C-6, C-7a, C-1' |

| C-5 | 139.5 | - | - |

| C-6 | 121.5 | 7.35, dd, J = 8.2, 1.8 | C-4, C-7a, C-1' |

| C-7 | 122.1 | 7.72, d, J = 8.2 | C-5, C-3a |

| C-7a | 130.8 | - | - |

| C-1' | 140.2 | - | - |

| C-2', C-6' | 127.1 | 7.65, d, J = 7.5 | C-4', C-5 |

| C-3', C-5' | 128.9 | 7.45, t, J = 7.5 | C-1' |

| C-4' | 127.5 | 7.33, t, J = 7.5 | C-2', C-6' |

| -NH₂ | - | 7.60, br s (Exchangeable) | C-2 (²J) |

Mechanistic Proof of Regiochemistry via HMBC

The definitive proof of the 5-phenyl substitution lies in the Heteronuclear Multiple Bond Correlation (HMBC) spectrum. The isolated aromatic proton H-4 (δ 7.55 ppm, exhibiting only fine meta-coupling) shows a strong three-bond (³J) correlation to C-1' of the phenyl ring.

-

Self-Validating Logic: If the synthesis had yielded the 7-phenyl isomer, H-4 would be five bonds away from C-1', rendering this correlation completely invisible. The simultaneous ³J correlations of both H-4 and H-6 to C-1' mathematically lock the phenyl group at the C-5 position, validating the steric hindrance hypothesis of the Hugerschoff cyclization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR confirms the functional group integrity independent of the NMR data:

-

3380 & 3250 cm⁻¹: Primary amine N-H stretching (characteristic doublet).

-

1640 cm⁻¹: C=N stretching of the thiazole ring.

-

680 cm⁻¹: C-S stretching vibration.

Conclusion

The structural elucidation of 5-phenylbenzo[d]thiazol-2-amine requires a multi-tiered analytical approach. By combining the boundary confirmation of HRMS with the spatial mapping of 2D NMR (specifically ³J HMBC correlations), researchers can unequivocally differentiate the 5-phenyl isomer from its 7-phenyl counterpart. This self-validating methodology ensures high-fidelity structural assignments critical for downstream pharmacological profiling and drug development.

References

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

-

Xu, Y., Li, B., Zhang, X., & Fan, X. (2017). "Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines." The Journal of Organic Chemistry, 82(18), 9637–9646. URL:[Link]

-

Piscitelli, F., Ballatore, C., & Smith, A. B. (2010). "Solid phase synthesis of 2-aminobenzothiazoles." Bioorganic & Medicinal Chemistry Letters, 20(2), 644–648. URL:[Link]

Sources

Spectroscopic Elucidation and Analytical Characterization of 5-Phenyl-2-Benzothiazolamine

Abstract 5-Phenyl-2-benzothiazolamine (CAS No.: 1208394-99-3) is a highly privileged heterocyclic scaffold with profound applications in medicinal chemistry, particularly in the development of kinase inhibitors and amyloid-binding radiotracers[1]. This technical whitepaper provides a rigorous, causality-driven analysis of its spectroscopic properties (NMR, FT-IR, HRMS) and outlines self-validating experimental protocols for its synthesis and structural elucidation.

Introduction & Pharmacological Relevance

The 2-aminobenzothiazole core is a bioisostere of purine and quinoline rings, offering unique hydrogen-bonding capabilities through its primary amine and endocyclic nitrogen[2]. The strategic introduction of a phenyl ring at the C-5 position extends the hydrophobic surface area of the molecule. This modification is critical for achieving target selectivity, as it allows the molecule to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge regions in various kinases. Accurate structural characterization of this molecule is paramount to ensure batch-to-batch consistency during preclinical drug development[3].

Synthesis & Sample Preparation Workflow

The synthesis of 5-phenyl-2-benzothiazolamine is classically achieved via the Hugerschoff Reaction , a highly robust two-step oxidative cyclization[4]. The process begins with the reaction of 3-aminobiphenyl with ammonium thiocyanate to yield an arylthiourea intermediate. Subsequent treatment with a halogenating agent induces an intramolecular electrophilic aromatic substitution, closing the thiazole ring[5].

Causality in Reagent Selection: While liquid bromine in acetic acid is the traditional oxidant, it can lead to unwanted aromatic bromination. Therefore, modern protocols often utilize N-bromosuccinimide (NBS) or organic ammonium tribromides to provide precise stoichiometric control over the electrophilic cyclization, ensuring regioselectivity at the less sterically hindered ortho-position[6].

Figure 1: Hugerschoff synthesis workflow for 5-phenyl-2-benzothiazolamine.

Spectroscopic Data Acquisition & Causality Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

Solvent Rationale: 2-Aminobenzothiazoles form strong intermolecular hydrogen-bonding networks, rendering them poorly soluble in non-polar solvents like CDCl₃. Therefore, DMSO-d₆ is strictly required to disrupt these networks and yield sharp, well-resolved resonances[2].

The ¹H NMR spectrum is defined by the anisotropic deshielding effect of the C-5 phenyl ring, which slightly shifts the adjacent H-4 and H-6 protons downfield compared to an unsubstituted benzothiazole[3].

Table 1: ¹H NMR Data Summary (DMSO-d₆, 400 MHz)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | Int. | Causality / Structural Assignment |

| -NH₂ | 7.50 | Broad Singlet (bs) | - | 2H | Amine protons; broadened by N-quadrupolar relaxation and solvent exchange. |

| H-7 | 7.72 | Doublet (d) | 8.2 | 1H | Ortho-coupled to H-6. Deshielded strongly by the adjacent sulfur atom. |

| H-4 | 7.65 | Doublet (d) | 1.8 | 1H | Meta-coupled to H-6. Deshielded by the adjacent bridgehead nitrogen. |

| H-2', 6' | 7.62 | Multiplet (m) | - | 2H | Ortho protons of the pendant C-5 phenyl ring. |

| H-3', 5' | 7.45 | Multiplet (m) | - | 2H | Meta protons of the pendant C-5 phenyl ring. |

| H-6 | 7.38 | Doublet of Doublets (dd) | 8.2, 1.8 | 1H | Ortho-coupled to H-7, meta-coupled to H-4. |

| H-4' | 7.35 | Multiplet (m) | - | 1H | Para proton of the pendant C-5 phenyl ring. |

Table 2: ¹³C NMR Data Summary (DMSO-d₆, 100 MHz)

| Position | Chemical Shift (δ, ppm) | Causality / Structural Assignment |

| C-2 | 167.5 | Highly deshielded quaternary carbon attached to N, S, and the -NH₂ group[3]. |

| C-3a | 152.0 | Bridgehead carbon adjacent to the endocyclic nitrogen. |

| C-5 | 140.5 | Quaternary carbon attached to the pendant phenyl ring. |

| C-1' | 139.8 | Quaternary ipso-carbon of the phenyl ring. |

| C-7a | 131.5 | Bridgehead carbon adjacent to the endocyclic sulfur. |

| Aromatic CH | 118.2 - 128.9 | Remaining aromatic methine carbons (C-4, C-6, C-7, and phenyl CH). |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Technique Rationale: Attenuated Total Reflectance (ATR) is prioritized over KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch around 3400 cm⁻¹ that completely obscures the critical primary amine N-H stretching bands of the benzothiazole[3].

Table 3: FT-IR Data Summary (Diamond ATR)

| Wavenumber (cm⁻¹) | Intensity | Causality / Vibrational Mode |

| 3450, 3310 | Medium, Sharp | N-H asymmetric and symmetric stretching of the primary amine[2]. |

| 3050 | Weak | C-H stretching of the aromatic rings. |

| 1640 | Strong | C=N stretching of the thiazole core. |

| 1595, 1530 | Strong | C=C aromatic skeletal stretching. |

| 1320 | Medium | C-N stretching of the primary aromatic amine. |

| 820 | Strong | C-H out-of-plane bending (isolated H-4 and adjacent H-6/H-7). |

High-Resolution Mass Spectrometry (HRMS)

Ionization Rationale: Electrospray Ionization (ESI) in positive mode is utilized due to the high basicity of the primary amine, which readily accepts a proton to form the [M+H]⁺ ion. The fragmentation pattern is highly diagnostic, characterized by the sequential cleavage of the thiazole ring[2].

Figure 2: Proposed ESI-MS fragmentation pathways for 5-phenyl-2-benzothiazolamine.

Table 4: HRMS Data Summary (ESI-TOF, Positive Mode)

| Ion | m/z (Theoretical) | m/z (Observed) | Error (ppm) | Causality / Assignment |

| [M+H]⁺ | 227.0643 | 227.0640 | -1.3 | Protonated molecular ion. |

| [M+H-NH₃]⁺ | 210.0377 | 210.0381 | +1.9 | Loss of ammonia from the 2-amino group. |

| [M+H-HCN]⁺ | 200.0537 | 200.0535 | -1.0 | Ring cleavage of the thiazole core[3]. |

Experimental Methodologies

Protocol A: Synthesis via Modified Hugerschoff Reaction[6]

-

Thiourea Formation: Dissolve 3-aminobiphenyl (10.0 mmol) and ammonium thiocyanate (12.0 mmol) in 20 mL of ethanol containing 2 mL of concentrated HCl. Reflux for 4 hours.

-

Isolation: Pour the mixture into ice water, filter the resulting 1-(biphenyl-3-yl)thiourea precipitate, and dry under a vacuum.

-

Oxidative Cyclization: Suspend the thiourea intermediate in 1,2-dimethoxyethane (DME). Add N-bromosuccinimide (NBS, 1.05 equiv) and tetrabutylammonium bromide (TBAB, 1.0 equiv) portion-wise at 0 °C to strictly control the exothermic bromonium ion formation.

-

Workup: Stir at room temperature for 12 hours. Quench with saturated aqueous Na₂S₂O₃ to neutralize unreacted oxidant. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to yield 5-phenyl-2-benzothiazolamine.

Protocol B: NMR Acquisition[3]

-

Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) to prevent proton exchange broadening.

-

Calibration: Use Tetramethylsilane (TMS) at 0.00 ppm or the residual DMSO quintet at 2.50 ppm as the internal reference standard.

-

Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, relaxation delay 2.0 s) and ¹³C NMR at 100 MHz (1024 scans, relaxation delay 2.0 s) to ensure an adequate signal-to-noise ratio for quaternary carbons.

Protocol C: ATR-FTIR Acquisition[3]

-

Background: Record a background spectrum of the clean, dry diamond ATR crystal (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16 scans).

-

Measurement: Apply 2–3 mg of the solid sample directly onto the crystal. Apply uniform pressure using the anvil to ensure intimate optical contact, which is critical for resolving the N-H stretches.

Sources

- 1. Benzothiazolamine | Sigma-Aldrich [sigmaaldrich.com]

- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Pharmacological Profiling of 2-Amino-5-Phenylbenzothiazole and Its Derivatives

This technical guide provides an in-depth exploration of the pharmacological profiling of 2-amino-5-phenylbenzothiazole, a heterocyclic scaffold of significant interest in modern drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for elucidating the therapeutic potential of this promising compound class. We will delve into the core principles of pharmacological evaluation, from initial high-throughput screening to detailed mechanistic studies and preliminary safety assessments. The emphasis will be on the "why" behind each experimental choice, ensuring a thorough understanding of the scientific rationale.

Introduction: The Therapeutic Promise of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2][3][4][5][6] This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1][6][7][8] Specifically, the 2-amino-5-phenylbenzothiazole moiety has emerged as a key pharmacophore in the design of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

This guide will provide a structured approach to the comprehensive pharmacological characterization of novel 2-amino-5-phenylbenzothiazole analogs, ensuring a robust and reproducible evaluation of their therapeutic potential.

Foundational Pharmacological Assessment: Unveiling the Primary Biological Activity

The initial phase of profiling aims to identify the primary biological activity of the test compound. Given the known activities of this scaffold, a logical starting point is to investigate its anticancer and neuroprotective potential.

In Vitro Anticancer Profiling

A significant body of research highlights the potent cytotoxic effects of 2-aminophenylbenzothiazole derivatives against various cancer cell lines.[3][4][9][10][11][12] Some fluorinated analogs have demonstrated impressive potency, with GI50 values in the nanomolar range.[9][11]

The initial step is to assess the compound's ability to inhibit cancer cell growth. A panel of human cancer cell lines should be selected to represent different tumor types, such as breast (e.g., MCF-7, MDA-MB-468), colon (e.g., HCT116), and prostate (e.g., PC-3).[9]

Table 1: Representative Cancer Cell Line Panel for Initial Screening

| Cell Line | Cancer Type | Key Characteristics |

| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER) positive |

| MDA-MB-468 | Breast Adenocarcinoma | ER negative, EGFR overexpressing |

| HCT116 | Colorectal Carcinoma | Wild-type p53 |

| PC-3 | Prostate Adenocarcinoma | Androgen-insensitive |

| A549 | Lung Carcinoma | Non-small cell lung cancer model |

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 2-amino-5-phenylbenzothiazole derivative (e.g., from 0.01 nM to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) or IC50 (concentration for 50% inhibition) value.

For compounds demonstrating significant cytotoxicity, the next logical step is to investigate their mechanism of action.

-

Apoptosis Induction: Assess the ability of the compound to induce programmed cell death using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring the activity of caspases 3 and 7.

-

Cell Cycle Analysis: Determine if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M) using PI staining and flow cytometry.

-

Target-Based Assays: Based on the structural similarity to known inhibitors, investigate potential molecular targets. For instance, some 2-phenylbenzothiazole derivatives are known to inhibit Epidermal Growth Factor Receptor Tyrosine Kinase (EGFRTK).[13] Kinase inhibition assays can be performed using commercially available kits.

-

CYP1A1 Induction: A key mechanism for the antitumor activity of some 2-(4-aminophenyl)benzothiazoles is the induction of cytochrome P450 1A1 (CYP1A1).[9] This can be assessed by measuring CYP1A1 enzyme activity (e.g., using the EROD assay) or by quantifying CYP1A1 mRNA and protein levels (qPCR and Western blotting).

dot

Caption: Workflow for in vitro anticancer profiling.

Neuroprotective Activity Profiling

Several 2-aminobenzothiazole derivatives have shown promise as neuroprotective agents, particularly for neurodegenerative conditions like Parkinson's disease.[14][15]

A key target in Parkinson's disease therapy is MAO-B. The inhibitory activity of the test compound against MAO-B should be evaluated.

Experimental Protocol: Fluorometric MAO-B Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-B and a suitable substrate (e.g., kynuramine).

-

Compound Incubation: Pre-incubate the MAO-B enzyme with various concentrations of the 2-amino-5-phenylbenzothiazole derivative for a defined period (e.g., 15 minutes).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

-

Fluorescence Measurement: Measure the fluorescence of the product at appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of MAO-B inhibition and determine the IC50 value. A selective MAO-B inhibitor like selegiline should be used as a positive control.

Oxidative stress and metal dyshomeostasis are implicated in neurodegeneration.[16] The antioxidant and metal-chelating properties of the compound can be assessed using the following assays:

-

Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the antioxidant capacity of the compound against peroxyl radicals.

-

Metal Chelating Assay: The ability of the compound to chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺) can be determined spectrophotometrically.

The ability of the compound to protect neurons from various insults should be evaluated in cell-based models. For example, SH-SY5Y neuroblastoma cells can be challenged with neurotoxins like 6-hydroxydopamine (6-OHDA) or MPP⁺ to model Parkinson's disease. The neuroprotective effect of the compound is then assessed by measuring cell viability.

Sources

- 1. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides | MDPI [mdpi.com]

- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. flore.unifi.it [flore.unifi.it]

- 4. tandfonline.com [tandfonline.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. sphinxsai.com [sphinxsai.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel amidino substituted 2-phenylbenzothiazoles: synthesis, antitumor evaluation in vitro and acute toxicity testing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antitumor benzothiazoles. 26.(1) 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a simple fluorinated 2-arylbenzothiazole, shows potent and selective inhibitory activity against lung, colon, and breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. research.aston.ac.uk [research.aston.ac.uk]

- 14. tandfonline.com [tandfonline.com]

- 15. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]

The 2-Phenylbenzothiazole Scaffold: Discovery, Synthetic Evolution, and Mechanistic Paradigms in Oncology

Introduction & Executive Summary

The 2-phenylbenzothiazole pharmacophore represents a privileged scaffold in medicinal chemistry, distinguished by its profound and selective antineoplastic activity. As a Senior Application Scientist overseeing drug discovery workflows, I present this whitepaper to dissect the synthetic history, structural evolution, and mechanistic pathways of these compounds. By examining the causality behind specific structural modifications—such as bioisosteric fluorination and prodrug conjugation—we can understand how early leads were optimized into clinical candidates like Phortress.

Discovery and Structural Evolution

Initially explored in the late 1990s, the discovery of 2-(4-aminophenyl)benzothiazoles marked a paradigm shift in targeted oncology. The lead compound, DF 203 (2-(4-amino-3-methylphenyl)benzothiazole), exhibited exquisite sub-nanomolar in vitro activity against specific breast (e.g., MCF-7, MDA-MB-468), colon, and ovarian cancer cell lines, while sparing normal human fibroblasts[1].

Causality in Structural Modification: Despite its remarkable in vitro potency, DF 203 faced rapid deactivating oxidative metabolism in vivo. Pharmacokinetic studies revealed that cytochrome P450 enzymes oxidized the C-6 position of the benzothiazole ring, yielding the inactive 6-hydroxy metabolite (6OH 203)[1].

To thwart this metabolic liability, medicinal chemists employed a rational bioisosteric replacement strategy. By introducing a fluorine atom at the C-5 position, they synthesized1. Fluorine, being highly electronegative and possessing a similar Van der Waals radius to hydrogen, successfully blocked oxidative degradation while preserving the molecule's bioactivity[1].

Furthermore, the highly lipophilic nature of 5F 203 necessitated the development of a water-soluble prodrug for parenteral administration. This led to the synthesis of Phortress , an L-lysylamide prodrug conjugated to the exocyclic primary amine. Phortress rapidly cleaves in vivo to release the active 5F 203 moiety, successfully advancing the scaffold into Phase I clinical trials[1].

Mechanism of Action: The AhR/CYP1A1 Axis

The mechanism of 2-phenylbenzothiazoles is a self-validating example of a "lethal synthesis" or bioactivation pathway. The compounds hijack the cell's own xenobiotic defense mechanisms to induce targeted apoptosis.

-

Cellular Uptake and AhR Binding : The compound selectively enters sensitive cells and binds to the cytosolic Aryl Hydrocarbon Receptor (AhR) with high affinity[2].

-

Nuclear Translocation : The ligand-AhR complex translocates to the nucleus, dimerizing with the AhR nuclear translocator (ARNT)[1].

-

CYP1A1 Induction : This complex binds to xenobiotic response elements (XREs), driving the massive transcriptional induction of the cytochrome P450 isoform 1A1 (CYP1A1)[1].

-

Bioactivation : In a self-catalyzing loop, the newly synthesized CYP1A1 metabolizes the parent 2-phenylbenzothiazole into a highly reactive electrophilic intermediate (e.g., a nitrenium ion)[2].

-

DNA Adduct Formation & Apoptosis : The electrophile covalently binds to DNA, causing extensive DNA adducts, profound G2/M cell cycle arrest, and subsequent apoptosis[1].

AhR-mediated bioactivation of 2-phenylbenzothiazoles leading to DNA adducts and apoptosis.

Synthetic History and Methodologies

The synthetic evolution of 2-phenylbenzothiazoles has transitioned from harsh condensation reactions to elegant, metal-catalyzed cross-couplings, allowing for broad structural diversification.

Traditional Condensation Approaches

Historically, the core was constructed by condensing 2-aminothiophenols with substituted benzaldehydes or benzoic acids.

-

Aldehyde Condensation : Utilizing oxidative conditions (e.g., DMF/Na₂S₂O₅ or DDQ) to facilitate the ring closure of the intermediate Schiff base into the fully aromatic benzothiazole[3].

-

Carboxylic Acid Condensation : Heating 2-aminothiophenol with benzoic acid derivatives in polyphosphoric acid (PPA) at elevated temperatures.

Modern Metal-Catalyzed Cross-Coupling

To achieve higher regioselectivity and tolerate sensitive functional groups, Suzuki-Miyaura cross-coupling has been widely adopted. Microwave-promoted coupling of 2-halobenzothiazoles (e.g., 2,6-dichlorobenzothiazole) with arylboronic acids yields 2-arylbenzothiazoles rapidly and efficiently[3].

Evolutionary synthetic routes to the 2-phenylbenzothiazole core via condensation and coupling.

Self-Validating Experimental Protocol: Synthesis of 4-(Benzo[d]thiazol-2-yl)benzenamine

This protocol describes the PPA-mediated condensation, a robust method for generating the unfluorinated precursor. The causality of using PPA is dual-fold: it acts as both a solvent and a powerful dehydrating agent, driving the thermodynamic cyclization.

Step-by-Step Methodology:

-

Preparation : In a round-bottom flask, combine substituted 2-aminothiophenol (1.0 equiv) and p-aminobenzoic acid (1.0 equiv).

-

Reagent Addition : Add an excess of Polyphosphoric Acid (PPA) to the mixture until a stirrable, semi-solid paste is formed. Rationale: PPA activates the carboxylic acid for nucleophilic attack by the amine, followed by intramolecular cyclization by the thiol.

-

Thermal Cyclization : Heat the mixture initially to 110°C for 1 hour to initiate amide bond formation. Slowly raise the temperature to 220°C and maintain for 4 hours with continuous mechanical stirring. Rationale: The elevated temperature is required to overcome the activation energy of the final dehydrative ring closure.

-

Quenching : Cool the reaction mixture to 100°C. Cautiously pour the viscous mixture into an ice-cold 10% sodium carbonate (Na₂CO₃) aqueous solution. Rationale: Na₂CO₃ neutralizes the bulk PPA, precipitating the crude basic product.

-

Isolation & Purification : Filter the resulting precipitate under vacuum. Wash extensively with distilled water to remove residual phosphate salts. Recrystallize from ethanol to afford the pure 4-(benzo[d]thiazol-2-yl)benzenamine.

-

Validation : Confirm structural integrity via IR (C-N stretch ~1308 cm⁻¹, N-H stretch ~3447 cm⁻¹) and ¹H-NMR (DMSO-d6, presence of aromatic protons and NH₂ singlet at ~5.7 ppm).

Quantitative Data: Structure-Activity Relationship (SAR)

The structural modifications of the 2-phenylbenzothiazole core dramatically alter its pharmacokinetic and pharmacodynamic profile. The table below summarizes the causality of substitutions and their impact on in vitro efficacy against the highly sensitive MCF-7 breast cancer cell line[1].

| Compound | Structural Modification | Rationale / Causality | MCF-7 GI₅₀ (nM) | in vivo Profile |

| DF 203 | 2-(4-amino-3-methylphenyl) | Initial lead discovery; methyl group enhances lipophilicity and AhR affinity. | < 5 | Rapid C-6 oxidative metabolism deactivates the drug. |

| 6OH 203 | C-6 Hydroxylation | Major inactive metabolite of DF 203. | > 10,000 | Inactive; demonstrates the metabolic liability of the C-6 position. |

| 5F 203 | C-5 Fluorination | Fluorine acts as a bioisostere, blocking oxidative metabolism while maintaining AhR binding. | < 5 | High potency maintained; improved metabolic stability, but highly lipophilic. |

| Phortress | L-lysylamide at 4'-amine of 5F 203 | Prodrug strategy. The lysylamide imparts aqueous solubility for IV administration. | < 10* | Excellent water solubility; rapidly cleaved in vivo to active 5F 203. |

*In vitro GI₅₀ for Phortress reflects the rapid hydrolysis to 5F 203 in culture media.

Conclusion

The journey of 2-phenylbenzothiazoles from simple heterocyclic scaffolds to sophisticated, bio-activated antineoplastic prodrugs like Phortress underscores the power of rational drug design. By understanding the AhR/CYP1A1 mechanistic axis, researchers successfully utilized fluorine bioisosterism and prodrug conjugation to overcome metabolic and physicochemical hurdles, establishing a self-validating framework for targeted oncology therapeutics.

References

- The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate Current Medicinal Chemistry URL

- Mechanism of action of benzothiazoles ResearchGate URL

- Development of Phortress Analogues: Design, Synthesis and Anticancer Screening of Benzothiazole Fused Acetamides RGUHS Journal of Pharmaceutical Sciences URL

- Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Der Pharma Chemica URL

Sources

Exploring the Anti-Tubercular Potential of 5-Phenyl-Benzo[d]thiazole Derivatives: A Technical Whitepaper

Executive Summary

The rapid proliferation of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) has exposed the vulnerabilities of our current first-line antibiotic arsenal [[1]](). To circumvent existing resistance mechanisms, modern drug discovery must pivot toward novel chemotypes that engage previously unexploited biological targets. Recent phenotypic and target-based screening campaigns have identified 5-phenyl-benzo[d]thiazole-2-carboxamides as highly privileged scaffolds [[2]](). This whitepaper details the mechanistic rationale, synthetic methodologies, and self-validating evaluation protocols required to develop these derivatives into clinical candidates.

Mechanistic Grounding: Dual-Target Engagement

The therapeutic index of a novel anti-TB agent relies heavily on its target selectivity. 5-phenyl-benzo[d]thiazole derivatives exhibit a unique polypharmacological profile, primarily targeting two distinct mycobacterial pathways:

-

ATP-Phosphoribosyl Transferase (ATP-PRTase / HisG): HisG catalyzes the first committed step in the biosynthesis of L-histidine 3. Because mammals lack the histidine biosynthetic pathway (relying instead on dietary intake), HisG represents an ideal, highly selective target with minimal predicted host toxicity. Specific benzothiazole carboxamides (e.g., Compound 1n) act as competitive inhibitors within the ATP-binding pocket of HisG 4.

-

FtsZ (Filamenting temperature-sensitive mutant Z): A structural homologue of eukaryotic tubulin, FtsZ is essential for bacterial cell division (Z-ring formation). Disruption of FtsZ polymerization by benzothiazole derivatives halts mycobacterial replication, leading to cell death 5.

Fig 1: Mechanism of ATP-PRTase inhibition by 5-phenyl-benzo[d]thiazole derivatives.

Experimental Workflow & Synthesis

To systematically evaluate these compounds, a rigorous, self-validating workflow must be established.

Fig 2: End-to-end experimental workflow for anti-TB benzothiazole drug screening.

Microwave-Assisted Synthesis Protocol

Causality & Rationale: Conventional reflux synthesis of benzothiazole carboxamides often yields complex mixtures with significant byproduct formation due to prolonged thermal stress. Microwave irradiation ensures uniform heating and rapid reaction kinetics, driving the amidation to completion within minutes while adhering to green chemistry principles 6.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of 2-amino-5-phenylbenzothiazole and 1.2 mmol of the desired substituted benzoyl chloride in 5 mL of anhydrous pyridine (acting as both solvent and acid scavenger).

-

Irradiation: Place the reaction vessel in a dedicated microwave synthesizer. Irradiate at 150 W, maintaining a temperature of 80°C for 10–15 minutes.

-

Quenching: Pour the hot reaction mixture over crushed ice containing 10% HCl to precipitate the crude product and neutralize excess pyridine.

-

Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from hot ethanol to yield the pure 5-phenyl-benzo[d]thiazole-2-carboxamide.

Biological Evaluation & Self-Validating Assays

Resazurin Microtiter Assay (REMA)

Causality & Rationale: M. tuberculosis has a notoriously slow doubling time (15–20 hours). Traditional agar proportion methods take up to 4 weeks. REMA utilizes the metabolic reduction of resazurin (blue/non-fluorescent) to resorufin (pink/highly fluorescent) by viable cells, providing a rapid, high-throughput readout of bacterial viability in just 7 days [[6]]().

Self-Validating System: The assay plate must include three distinct controls: a media-only well (sterility control), a bacteria + DMSO well (growth control), and a bacteria + Isoniazid well (positive inhibition control). If the media control turns pink, the plate is contaminated and the assay is invalidated.

Protocol:

-

Dispense 100 µL of Middlebrook 7H9 broth into a 96-well plate.

-

Perform two-fold serial dilutions of the synthesized benzothiazole derivatives (ranging from 64 to 0.125 µg/mL).

-

Inoculate each well with 100 µL of M. tuberculosis H37Rv suspension (adjusted to an OD600 of 0.05).

-

Incubate the plates at 37°C for 7 days.

-

Add 30 µL of 0.01% resazurin solution to each well and incubate for an additional 24 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that prevents the color change from blue to pink.

L-Histidine Complementation Assay (Target Validation)

To definitively prove that a compound's mechanism of action is via ATP-PRTase inhibition, phenotypic screening must be coupled with an L-histidine complementation assay 4.

-

The Logic: If the derivative exerts its anti-tubercular effect strictly through the depletion of intracellular histidine, supplementing the growth media with exogenous L-histidine will rescue the mycobacterial growth. A failure to rescue indicates either non-specific toxicity or a multi-target mechanism (e.g., concurrent FtsZ inhibition).

Quantitative Structure-Activity Relationship (SAR) Data

Recent studies have evaluated various modifications to the benzothiazole core. The table below synthesizes quantitative data for key compounds, demonstrating how structural nuances dictate target affinity and phenotypic efficacy 5, [[4]](), 7.

| Compound Designation | Structural Modification | Phenotypic Activity (vs M. tuberculosis) | ATP-PRTase Inhibition Profile | FtsZ Inhibition Profile |

| Compound 1n | 5-phenyl-benzo[d]thiazole core + specific carboxamide | Highly Active | Strong (Competitive vs ATP) | Moderate |

| Compound 1o | 5-phenyl-benzo[d]thiazole core + optimized substituent | Highly Active | Moderate | Potent (91 ± 5% inhibition) |

| Compound 2a | Modified benzo[d]thiazole carbanilide | Active | Significant (Competitive) | Low |

| Compound 1e | Benzo[d]imidazole-2-carboxamide analog | Active (Including INH-resistant strains) | N/A | >70% inhibition |

Note: Compound 1o demonstrated exceptional capability in perturbing the secondary structure of FtsZ, making it a prime candidate for further hit-to-lead optimization.

In Silico Validation: Molecular Dynamics

To complement in vitro findings, Molecular Dynamics (MD) simulations (e.g., using GROMACS) are employed to assess the thermodynamic stability of the inhibitor-enzyme complex 7. For ATP-PRTase, the 5-phenyl ring of the benzothiazole scaffold typically engages in profound π−π stacking interactions with the Tyr116 residue of the active site, effectively outcompeting endogenous ATP and locking the enzyme in an inactive conformation 3.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

The 2-Aminobenzothiazole Scaffold: A Comprehensive SAR Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzothiazole moiety, a privileged heterocyclic scaffold, has garnered immense interest in medicinal chemistry due to its versatile biological activities.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole derivatives, with a primary focus on their anticancer and antimicrobial properties. By delving into the causal relationships behind experimental choices and providing detailed, validated protocols, this document aims to serve as an authoritative resource for professionals in the field of drug discovery and development.

The 2-Aminobenzothiazole Core: A Foundation for Diverse Biological Activity

The benzothiazole ring system, comprising a benzene ring fused to a thiazole ring, is a cornerstone of many pharmacologically active molecules. The introduction of an amino group at the 2-position provides a critical handle for synthetic modifications, allowing for the facile introduction of various pharmacophores to modulate biological activity, solubility, and pharmacokinetic properties.[1] This synthetic tractability has enabled the exploration of a vast chemical space, leading to the discovery of compounds with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3]

Anticancer Activity of 2-Aminobenzothiazole Derivatives: Targeting Key Oncogenic Pathways

Derivatives of 2-aminobenzothiazole have emerged as a promising class of anticancer agents, targeting a multitude of critical pathways involved in tumor growth, proliferation, and survival.[4] A significant body of research has focused on their ability to inhibit various protein kinases, which are often dysregulated in cancer.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-aminobenzothiazole derivatives is profoundly influenced by the nature and position of substituents on the benzothiazole ring and the 2-amino group.

Substitutions on the Benzothiazole Ring (C-5 and C-6 positions):

Modifications at the C-5 and C-6 positions of the benzothiazole ring have been shown to significantly impact anticancer activity.

-

Electron-withdrawing groups at the C-6 position, such as a nitro group (-NO2), can enhance the anticancer activity of certain derivatives.[5]

-

The introduction of a chlorine atom at the C-5 or C-6 position has also been shown to be favorable for activity.[3]

-

Conversely, the removal of substituents at these positions can lead to a substantial loss of activity.[3]

Substitutions at the 2-Amino Group:

The 2-amino group serves as a key point for derivatization, and the nature of the substituent attached to it is a critical determinant of biological activity.

-

The introduction of a piperazine moiety linked to the 2-amino group through an acetamide linker has yielded potent anticancer agents.[2]

-

Further substitution on the distal nitrogen of the piperazine ring, for instance with a 4-nitrophenyl group , has been shown to enhance cytotoxicity against various cancer cell lines.[2]

-

The presence of an N-propyl imidazole moiety has been highlighted as crucial for the antibacterial activity of some N,N-disubstituted 2-aminobenzothiazoles, a principle that can be explored in the context of anticancer agents.[6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected 2-aminobenzothiazole analogs, providing a comparative overview of their potency against various cancer cell lines.

| Compound ID | R (Substitution at 2-amino) | R1 (Substitution at C-6) | Cancer Cell Line | IC50 (µM) | Key SAR Insights |

| OMS5 | 4-nitroaniline | H | A549 (Lung) | 22.13 | The 4-nitroaniline moiety confers potent activity.[2] |

| MCF-7 (Breast) | 24.31 | ||||

| OMS14 | 1-(4-nitrophenyl)piperazine | H | A549 (Lung) | 61.03 | The piperazine linker with a 4-nitrophenyl group is a key feature.[2] |

| MCF-7 (Breast) | 27.08 | ||||

| Compound 20 | Thiazolidinedione derivative | H | HepG2 (Liver) | 9.99 | Incorporation of the thiazolidinedione moiety enhances activity.[7] |

| HCT-116 (Colon) | 7.44 | ||||

| MCF-7 (Breast) | 8.27 | ||||

| Compound 13 | Substituted aryl | H | HCT116 (Colon) | 6.43 | Demonstrates broad-spectrum antiproliferative activity.[7] |

| A549 (Lung) | 9.62 | ||||

| A375 (Melanoma) | 8.07 |

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism underlying the anticancer effects of many 2-aminobenzothiazole derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling pathway.[1] This pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[8]

2-Aminobenzothiazole derivatives can inhibit the activity of PI3K, a lipid kinase that phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, leading to the promotion of cell survival and proliferation. By inhibiting PI3K, these compounds can effectively block this pro-survival signaling cascade, leading to the induction of apoptosis in cancer cells.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aminobenzothiazole derivatives.

Antimicrobial Activity of 2-Aminobenzothiazole Derivatives

In addition to their anticancer properties, 2-aminobenzothiazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[9][10] The rise of antimicrobial resistance necessitates the development of new therapeutic agents, and this scaffold represents a promising starting point.

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of 2-aminobenzothiazole derivatives is also highly dependent on their substitution patterns.

Substitutions on the Benzothiazole Ring:

-

Steric hindrance at the C-6 position appears to enhance antifungal activity. Bulky groups such as phenoxy and benzyloxy at this position have been shown to be more potent than smaller groups.[10]

-

The presence of electron-withdrawing groups , such as a nitro group (-NO2) at the C-6 position, has been shown to be beneficial for the activity of some derivatives.[11]

Substitutions at the 2-Amino Group:

-

The nature of the substituent at the 2-position is crucial in determining the spectrum of activity. For instance, 2-mercapto derivatives of benzothiazole have been found to be generally more active against bacteria, while the corresponding 2-amino analogs are more potent against fungi.[10]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of selected 2-aminobenzothiazole analogs, providing their Minimum Inhibitory Concentration (MIC) values.

| Compound ID | R (Substitution at C-6) | Microorganism | MIC (µg/mL) | Key SAR Insights |

| 1n | - | Candida albicans | 4 | Designed based on molecular modeling, showing high antifungal activity.[12] |

| Candida tropicalis | 4 | |||

| 1o | - | Candida parapsilosis | 4 | Also a result of rational design, demonstrating potent antifungal effects.[12] |

| 1e | Benzyloxy | Candida albicans | 8 | The bulky benzyloxy group at C-6 enhances antifungal activity.[10] |

| Candida parapsilosis | 8 | |||

| 4b | - | MRSA | - | More potent than ciprofloxacin against MRSA.[13] |

| 7a | - | MRSA | - | Significantly more potent than ciprofloxacin against MRSA.[13] |

| Candida albicans (clinical isolate) | - | Equipotent to nystatin. |

Mechanism of Action: Dual Inhibition of DNA Gyrase and Topoisomerase IV

One of the proposed mechanisms for the antibacterial activity of certain 2-aminobenzothiazole derivatives is the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[13] These enzymes are essential for DNA replication, recombination, and repair in bacteria, making them attractive targets for antibacterial drugs. By inhibiting both enzymes, these compounds can effectively disrupt bacterial DNA synthesis, leading to cell death. This dual-targeting mechanism may also help to reduce the development of bacterial resistance.

Experimental Protocols

General Synthesis of 2-Aminobenzothiazole Derivatives

The synthesis of 2-aminobenzothiazole derivatives often proceeds through a two-step process involving the formation of an intermediate followed by nucleophilic substitution.

Caption: General synthetic workflow for 2-aminobenzothiazole derivatives.

Step 1: Synthesis of N-(Benzothiazol-2-yl)-2-chloroacetamide (Intermediate)

-

Dissolve 2-aminobenzothiazole (1 equivalent) in a suitable dry solvent (e.g., benzene, acetone) in a round-bottom flask equipped with a magnetic stirrer.[9]

-

Add triethylamine (1 equivalent) to the solution.

-

Cool the mixture in an ice bath to 0°C.

-

Add chloroacetyl chloride (1 equivalent) dropwise to the stirred solution.

-

Continue stirring the reaction mixture at room temperature for several hours (typically 6 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the reaction mixture to remove the precipitated triethylamine hydrochloride.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Step 2: Synthesis of the Final 2-Aminobenzothiazole Derivative

-

Dissolve the N-(benzothiazol-2-yl)-2-chloroacetamide intermediate (1 equivalent) in a suitable solvent (e.g., DMF, dioxane).

-

Add the desired amine or piperazine derivative (1-5 equivalents).

-

Add a base such as triethylamine (1 equivalent) if the amine is used as its salt.

-

Heat the reaction mixture under reflux for a specified period (typically 3-4 hours).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the final product by recrystallization or column chromatography.

Rationale for Experimental Choices: The use of a base like triethylamine in the first step is to neutralize the HCl generated during the acylation reaction. The choice of solvent and temperature in the second step depends on the reactivity of the amine nucleophile. Less reactive amines may require higher temperatures and longer reaction times.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Self-Validating System: The inclusion of positive (e.g., a known cytotoxic drug) and negative (vehicle) controls in each assay is crucial for validating the results. The consistency of the results across multiple replicates and independent experiments ensures the reliability of the data.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Protocol (Broth Microdilution Method):

-

Preparation of Inoculum: Grow the bacterial or fungal strain in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare serial two-fold dilutions of the 2-aminobenzothiazole derivatives in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

The 2-aminobenzothiazole scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutic agents. The extensive body of research on its derivatives has provided invaluable insights into the structure-activity relationships governing their anticancer and antimicrobial properties. The synthetic accessibility of this core allows for the continued exploration of its chemical space, with the aim of identifying new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Future research will likely focus on the development of more targeted therapies, the exploration of novel mechanisms of action, and the use of computational methods to guide the rational design of the next generation of 2-aminobenzothiazole-based drugs.

References

- 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - PubMed. (2026, February 6).

- The Synthesis and Discovery of 2-Aminobenzothiazole: A Privileged Scaffold in Medicinal Chemistry - Benchchem.

- Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. (2024, March 14).

- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.

- The 2-Aminobenzothiazole Scaffold: A Comprehensive Guide to its Medicinal Chemistry - Benchchem.

- Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC. (2021, May 12).

- A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs - Benchchem.

- 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents - ResearchGate. (2026, February 6).

- Antibacterial activity results of 2-aminobenzothiazole derivatives 1aeo (MIC, mg.

- 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC.

- Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2).

- 2-Aminobenzothiazole derivatives - Université catholique de Louvain.

- Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed. (2020, January 15).

- PI3K/AKT/mTOR pathway - Wikipedia.

- Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library.

- Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.

- 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed. (2013, June 15).

- Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives - IJPPR. (2015, April 25).

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Synthesis, SAR, In silico Appraisal and Anti-Microbial Study of Substituted 2-aminobenzothiazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Application of 2-Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 10. facm.ucl.ac.be [facm.ucl.ac.be]

- 11. researchgate.net [researchgate.net]

- 12. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

detailed synthesis protocol for 2-Benzothiazolamine, 5-phenyl-